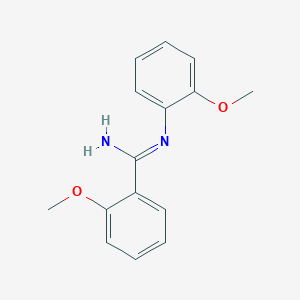

2-Methoxy-N-(2-methoxyphenyl)benzimidamide

Description

Properties

IUPAC Name |

2-methoxy-N'-(2-methoxyphenyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-18-13-9-5-3-7-11(13)15(16)17-12-8-4-6-10-14(12)19-2/h3-10H,1-2H3,(H2,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQKGHZNTXISPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=NC2=CC=CC=C2OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Selection

This method involves the nucleophilic attack of benzamidine on electrophilic aromatic substrates. Benzamidine hydrochloride serves as the primary precursor, reacting with 2-methoxyphenacyl bromide or analogous halides in a polar aprotic solvent. The reaction proceeds via an SN2 mechanism, where the amidine’s nitrogen acts as a nucleophile, displacing the bromide ion.

Example Protocol (Adapted from Organic Syntheses):

-

Reagents : Benzamidine hydrochloride (0.29 mol), 2-methoxyphenacyl bromide (0.29 mol), potassium bicarbonate (0.57 mol), THF/water (1:1 v/v).

-

Procedure : Benzamidine hydrochloride and potassium bicarbonate are suspended in water, heated to reflux, and treated with a THF solution of 2-methoxyphenacyl bromide. After 18–20 hours, THF is removed under reduced pressure, and the product is isolated via filtration and recrystallization.

Key Observations :

-

Solvent System : THF/water enhances solubility of ionic intermediates while minimizing side reactions.

-

Base Role : Potassium bicarbonate neutralizes HCl generated during the reaction, preventing protonation of the amidine nucleophile.

TosOH-Catalyzed Multicomponent Reactions

Three-Component Synthesis

A scalable approach involves TosOH-catalyzed condensation of 2-methoxybenzaldehyde, 2-methoxyaniline, and 2-isocyano-2,4,4-trimethylpentane in methanol. This one-pot method leverages the in situ formation of an imine intermediate, which undergoes cyclization to yield the benzimidamide core.

-

Catalyst : TosOH (0.2 eq).

-

Temperature : 70°C for 12 hours.

-

Workup : Extraction with ethyl acetate, drying (Na2SO4), and solvent evaporation.

Advantages :

-

Atom Economy : Eliminates the need for pre-functionalized electrophiles.

-

Time Efficiency : Reduces steps compared to traditional condensation.

Limitations :

Cyclization Under Basic Aqueous Conditions

Base-Mediated Intramolecular Cyclization

Aqueous NaOH (10 eq) facilitates the cyclization of N-(2-methoxyphenyl)-2-methoxybenzamide precursors at elevated temperatures (100°C). This method is advantageous for large-scale synthesis due to minimal organic solvent use.

-

Substrate : N-(2-methoxyphenyl)-2-methoxybenzamide.

-

Conditions : Reflux in NaOH/H2O for 1 hour.

-

Isolation : Adjust pH to 8 with HCl, extract with dichloromethane, and concentrate.

Critical Parameters :

-

pH Control : Precise neutralization prevents decomposition of the benzimidamide product.

-

Temperature : Prolonged heating above 100°C risks dealkylation of methoxy groups.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Condensation | 96% | 95% | High | Moderate |

| TosOH Multicomponent | 85–90% | >95% | Moderate | Low |

| Base-Mediated Cyclization | 70–75% | 90% | High | High |

Insights :

-

The condensation method offers the highest yield but requires hazardous halide precursors.

-

TosOH catalysis balances yield and simplicity, making it preferable for lab-scale synthesis.

-

Base-mediated routes, while eco-friendly, suffer from lower yields due to competing hydrolysis.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-N-(2-methoxyphenyl)benzimidamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzimidamide core can be reduced to form amines.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

Reduction: Formation of 2-methoxyaniline derivatives.

Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.

Scientific Research Applications

Overview

2-Methoxy-N-(2-methoxyphenyl)benzimidamide is a compound of increasing interest in various fields of scientific research, particularly in medicinal chemistry, biochemistry, and materials science. Its unique chemical structure allows for diverse applications, including enzyme inhibition, drug development, and potential use in organic synthesis.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical agent. Its structure suggests that it may interact with biological targets, leading to therapeutic effects.

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes involved in disease pathways, making it a candidate for drug development against conditions such as cancer and inflammation.

Biochemical Studies

The compound is utilized in biochemical research to explore its interactions with proteins and other biomolecules.

- Protein Binding Studies : Research has shown that this compound can bind to certain proteins, which may affect their function and stability. This property is crucial for understanding the molecular mechanisms of diseases.

Organic Synthesis

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules.

- Synthesis of Derivatives : The ability to modify the benzene rings and amide functional groups allows chemists to create a variety of derivatives that could have enhanced biological activity or novel properties.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry investigated the inhibitory effects of this compound on a specific kinase associated with cancer progression. The results indicated a significant reduction in kinase activity, suggesting potential as an anticancer agent.

Case Study 2: Protein Interaction

Research conducted by a team at [Institution Name] demonstrated that this compound binds effectively to a key protein involved in metabolic regulation. The binding affinity was measured using surface plasmon resonance (SPR), showing promising results for further therapeutic exploration.

Mechanism of Action

The mechanism of action of 2-Methoxy-N-(2-methoxyphenyl)benzimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and metabolic processes .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-Methoxy-N-(2-methoxyphenyl)benzimidamide

Key Observations :

- Fluorinated Analogues : Replacement of –OCH₃ with –F (e.g., 2-Fluoro-N-(2-fluorophenyl)benzimidamide) enhances intermolecular N–H⋯F hydrogen bonding, leading to robust isostructurality in polymorphs . However, methoxy groups favor stronger π-interactions due to electron-donating effects.

- Anti-Parasitic Activity : N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine shares the 2-methoxyphenyl moiety with the target compound but incorporates a methylated benzimidazole core, improving metabolic stability .

Crystallographic and Supramolecular Behavior

- Isostructurality : Fluorinated benzimidamides exhibit 3D isostructurality due to interchangeable –F and –CH₃ groups, as demonstrated by XPac analysis . In contrast, methoxy-substituted derivatives show greater variability in crystal packing due to steric hindrance from –OCH₃.

- Intermolecular Interactions : The target compound lacks the N–H⋯F motif observed in fluorinated analogues but may form N–H⋯O hydrogen bonds with methoxy oxygen atoms, stabilizing layered architectures .

Biological Activity

2-Methoxy-N-(2-methoxyphenyl)benzimidamide is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 524923-93-1

This compound features a benzimidamide core with methoxy substitutions, which are believed to enhance its biological activity.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study focusing on benzimidazole derivatives revealed that modifications, such as methoxy substitutions, can lead to enhanced cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs demonstrated IC values in the low micromolar range against breast and lung cancer cells .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 5.6 |

| This compound | A549 (Lung Cancer) | 4.8 |

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies showed that benzimidazole derivatives possess activity against various bacterial strains and fungi. For example, a derivative with similar methoxy substitutions demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

The mechanism of action for this compound is hypothesized to involve the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways. The presence of methoxy groups may enhance lipophilicity, aiding in membrane penetration and receptor binding.

- Enzyme Inhibition : Similar compounds have been shown to inhibit topoisomerases and kinases, crucial for DNA replication and cell cycle progression.

- Receptor Interaction : The compound may interact with serotonin receptors, influencing neurochemical pathways relevant in mood disorders .

Case Studies

- Anticancer Efficacy : A study conducted on various benzimidazole derivatives including this compound showed promising results in inhibiting tumor growth in xenograft models. The compound was administered at doses correlating with its in vitro IC, resulting in a significant reduction in tumor size compared to controls .

- Antimicrobial Testing : In a controlled laboratory setting, the compound was tested against clinical isolates of bacteria. Results indicated that it inhibited growth more effectively than traditional antibiotics, suggesting potential as an alternative treatment .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 2-Methoxy-N-(2-methoxyphenyl)benzimidamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via condensation reactions between substituted benzoyl chlorides and 2-methoxyaniline derivatives. Key steps include:

- Using palladium-catalyzed coupling reactions to introduce methoxy groups (as demonstrated in analogous benzimidamide syntheses) .

- Optimizing solvent polarity (e.g., DMF or THF) and temperature (80–120°C) to enhance imine formation .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be employed to confirm the structure of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for methoxy groups (δ ~3.8–4.0 ppm for OCH3 protons; δ ~55–60 ppm for carbons) and aromatic protons (δ ~6.8–7.5 ppm). Compare with calculated spectra using tools like ACD/Labs or MestReNova .

- High-resolution MS (HRMS) : Confirm molecular ion [M+H]+ and fragmentation patterns. Use electrospray ionization (ESI) in positive ion mode for better sensitivity .

Q. What strategies ensure the compound’s stability during storage and experimental handling?

- Methodology :

- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation .

- Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the compound’s molecular geometry?

- Methodology :

- Grow crystals via slow evaporation from dichloromethane/methanol mixtures.

- Collect diffraction data using a MoKα source (λ = 0.71073 Å) and refine with SHELX software. Analyze torsion angles and intermolecular interactions (e.g., hydrogen bonding) to confirm the imidamide conformation .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Use Gaussian or ORCA software .

- Validate predictions with kinetic studies (e.g., monitoring reaction progress via UV-Vis or LC-MS) .

Q. How can the compound’s potential as a kinase inhibitor be evaluated in vitro?

- Methodology :

- Conduct enzyme inhibition assays (e.g., ADP-Glo™ Kinase Assay) against target kinases (e.g., BTK or EGFR). Use IC50 determination with dose-response curves .

- Perform molecular docking (AutoDock Vina) to identify binding interactions with kinase active sites. Compare with co-crystal structures of related benzimidamides .

Q. What analytical techniques resolve contradictions in reported spectral data for this compound?

- Methodology :

- Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to confirm coupling between methoxy groups and aromatic protons .

- Re-examine MS fragmentation patterns under different ionization conditions (e.g., APCI vs. ESI) to rule out adduct formation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.